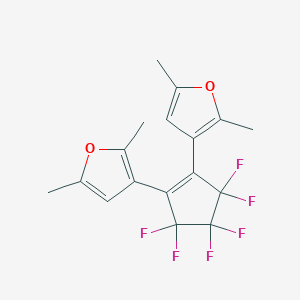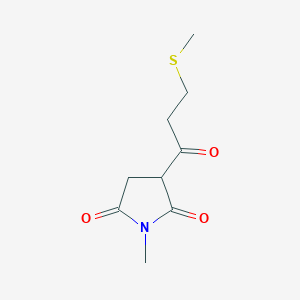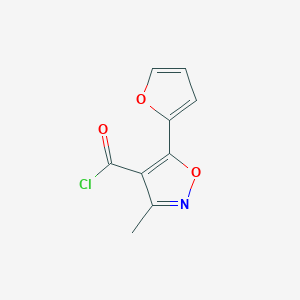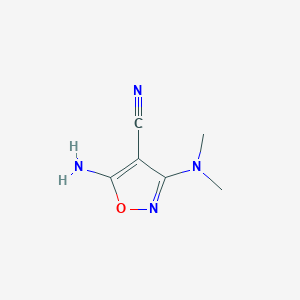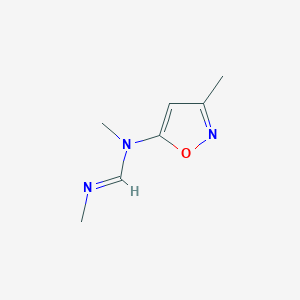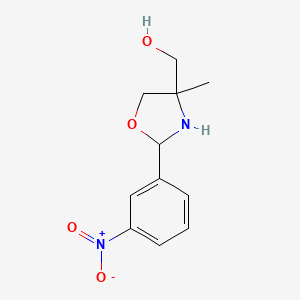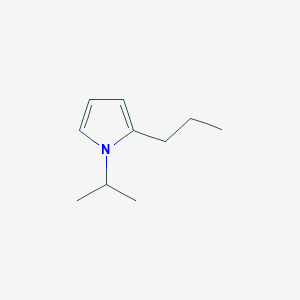
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoroethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol typically involves the reaction of salicylaldehyde p-tosylhydrazones with 2-bromo-3,3,3-trifluoropropene under copper-catalyzed conditions . This method proceeds through a sequential process to afford the desired product in moderate to excellent yields (up to 93%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the copper-catalyzed synthesis approach mentioned above can be scaled up for industrial applications, given the appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The trifluoroethyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Wirkmechanismus
The mechanism of action of 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoroethyl groups enhance the compound’s ability to interact with specific enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Tris(2,2,2-trifluoroethoxy)methane
- 2,2,2-Trifluoroethyl formate
Uniqueness
Compared to similar compounds, 2-(2,2,2-Trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol is unique due to the presence of both trifluoroethyl and amino groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C10H9F6NO |
|---|---|
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethyl)-4-(2,2,2-trifluoroethylamino)phenol |
InChI |
InChI=1S/C10H9F6NO/c11-9(12,13)4-6-3-7(1-2-8(6)18)17-5-10(14,15)16/h1-3,17-18H,4-5H2 |
InChI-Schlüssel |
PUSLZYPXZGAXGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NCC(F)(F)F)CC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


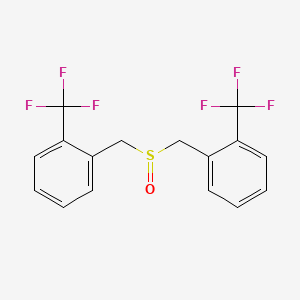

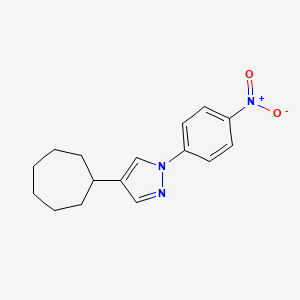
![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)

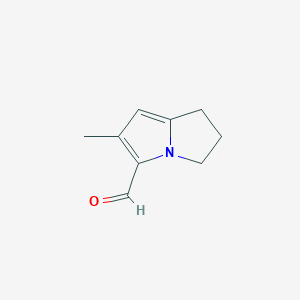
![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
